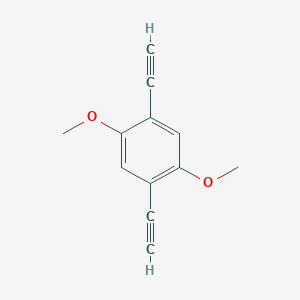

1,4-Diethynyl-2,5-dimethoxybenzene

Description

Properties

IUPAC Name |

1,4-diethynyl-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKLCCACADHPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#C)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348804 | |

| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74029-40-6 | |

| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Diethynyl-2,5-dimethoxybenzene

Introduction: A Multifunctional Aromatic Building Block

This compound is a highly functionalized organic compound featuring a rigid phenylene core symmetrically substituted with two electron-donating methoxy groups and two synthetically versatile terminal alkyne moieties. This unique combination of a π-electron-rich aromatic system and reactive acetylenic functionalities establishes it as a pivotal building block in contemporary chemical research. The methoxy groups enhance the electron density of the benzene ring, influencing its reactivity and modifying the electronic properties of materials derived from it. The terminal ethynyl groups serve as powerful handles for a variety of carbon-carbon bond-forming reactions, including cross-coupling, cycloaddition, and polymerization.

This guide provides a comprehensive technical overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in the development of advanced materials and its potential as a scaffold in medicinal chemistry.

Molecular and Physicochemical Properties

The core structure of this compound is planar, with the linear ethynyl groups extending from the ring. This rigidity is a key feature exploited in the construction of ordered supramolecular structures and polymers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 74029-40-6 | PubChem[1] |

| Molecular Formula | C₁₂H₁₀O₂ | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC(=C(C=C1C#C)OC)C#C | PubChem[1] |

| InChI Key | GAKLCCACADHPRY-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Expected to be a crystalline solid at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and toluene. |

Crystallographic studies of the solid-state structure would provide precise bond lengths and angles, confirming the molecular geometry and revealing intermolecular interactions, such as hydrogen bonding, that dictate crystal packing.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 1,4-dimethoxybenzene. The strategy involves the introduction of leaving groups on the aromatic ring, followed by a double cross-coupling reaction to install the ethynyl moieties.

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis of 2,5-Dibromo-1,4-dimethoxybenzene

The first step is a classic electrophilic aromatic substitution. The electron-donating methoxy groups are activating and ortho-, para-directing. Since the para positions are occupied by the other methoxy group, bromination occurs at the ortho positions.

Methodology:

-

Dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in the same solvent to the stirred solution. The addition should be dropwise to control the exothermicity of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or methanol to yield 2,5-dibromo-1,4-dimethoxybenzene as a white crystalline solid.

Protocol 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds.[2] It utilizes a palladium catalyst and a copper(I) co-catalyst. The key to a successful double coupling is to use a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. This prevents undesired side reactions like the homocoupling of the terminal alkyne.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Methodology:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromo-1,4-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of PdCl₂(PPh₃)₂ and PPh₃, and copper(I) iodide (CuI, 4-10 mol%).

-

Add a degassed solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent like THF or toluene.

-

To the stirred mixture, add trimethylsilylacetylene (2.2-2.5 eq) via syringe.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in a solvent like methanol or THF and add a base such as potassium carbonate or a fluoride source like TBAF to cleave the trimethylsilyl (TMS) protecting groups.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purify the final product, this compound, by column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Justification |

| ¹H | ~7.10 (s, 2H) | Aromatic protons (H-3, H-6). Deshielded relative to 1,4-dimethoxybenzene (~6.8 ppm) due to the anisotropic effect of the alkyne groups.[3] |

| ¹H | ~3.90 (s, 6H) | Methoxy protons (-OCH₃). Typical chemical shift for aryl methoxy groups. |

| ¹H | ~3.30 (s, 2H) | Acetylenic protons (-C≡C-H). Shifted downfield compared to simple alkynes due to conjugation with the aromatic ring.[4] |

| ¹³C | ~155.0 | Aromatic carbons attached to methoxy groups (C-2, C-5). |

| ¹³C | ~116.0 | Aromatic carbons attached to hydrogen (C-3, C-6). |

| ¹³C | ~114.0 | Aromatic carbons attached to ethynyl groups (C-1, C-4). |

| ¹³C | ~84.0 | Internal acetylenic carbon (Ar-C ≡C-H). |

| ¹³C | ~82.0 | Terminal acetylenic carbon (Ar-C≡C -H). |

| ¹³C | ~56.5 | Methoxy carbons (-OC H₃). |

Key Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H stretch (sharp, strong) | Terminal Alkyne |

| ~2110 | C≡C stretch (weak to medium) | Alkyne |

| ~1600, ~1500 | C=C aromatic ring stretches | Benzene Ring |

| ~1220 | C-O-C stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O-C stretch (symmetric) | Aryl Ether |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of its terminal alkyne groups, which can undergo a wide array of transformations.

Caption: Key reaction pathways for this compound.

-

Polymerization: It serves as an AB-type monomer or can be co-polymerized with dihaloarenes to produce poly(phenylene ethynylene)s (PPEs). The methoxy groups increase the solubility of the resulting polymers and lower their oxidation potential, making them suitable for applications in organic electronics.

-

Metal-Organic Frameworks (MOFs): The linear, rigid nature of the molecule makes it an ideal organic linker for the construction of porous MOFs.[5] The alkyne units can either be retained for post-synthetic modification or participate in coordination with metal centers.

-

Cycloaddition Reactions: The alkyne functionalities can act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively. This provides a route to complex polycyclic and heterocyclic systems.

-

Click Chemistry: The terminal alkynes are prime substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the dimethoxybenzene core to other molecules, including biomolecules, polymers, or surfaces.

Applications in Research and Development

Advanced Materials Science

The primary application of this compound is in materials chemistry. Its incorporation into conjugated polymers is used to tune the optoelectronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[6] The electron-donating methoxy groups can enhance fluorescence quantum yields and shift emission wavelengths. As a linker in MOFs, it can be used to create materials with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.[7][8]

Drug Discovery and Medicinal Chemistry

While direct biological activity data for this specific molecule is limited, its structural motifs are of significant interest in drug development. Dimethoxybenzene derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[9][10]

-

Rigid Scaffold: The diethynyl-dimethoxybenzene core can be used as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets like enzymes or receptors.

-

Linker Technology: The terminal alkynes are ideal for use in fragment-based drug discovery (FBDD) and as linkers for Antibody-Drug Conjugates (ADCs) via click chemistry. This allows for the modular construction of complex and targeted therapeutic agents. The core itself can impart favorable properties such as improved metabolic stability or cell permeability.

Conclusion

This compound is a molecule of significant strategic importance in organic synthesis. Its well-defined structure, featuring a rigid and electron-rich core flanked by highly reactive alkyne groups, makes it an exceptionally versatile building block. From the rational design of novel conjugated polymers and porous metal-organic frameworks to its potential as a central scaffold in the development of new therapeutic agents, its utility spans multiple disciplines. The synthetic protocols and chemical properties outlined in this guide provide a foundation for researchers to harness the full potential of this valuable compound in their scientific endeavors.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Alagarsamy, P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(21), 4593-4595.

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

- D'Alessandro, D. M., et al. (2020). Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. Journal of the American Chemical Society, 142(12), 5459-5464.

-

ResearchGate. (2008). A two-step synthesis method for o-dimethoxy benzene. Retrieved from [Link]

- Kowalczyk, A., et al. (2022). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. Bioorganic Chemistry, 120, 105623.

- He, T., et al. (2022). Linker engineering in metal–organic frameworks for dark photocatalysis. Chemical Science, 13(20), 5894-5900.

- Schaefer, T., et al. (1983). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 61(7), 1520-1525.

- Vukić, M., et al. (2023).

- Decoste, J. B., et al. (2019). Integrating Biocatalysts into Metal‐Organic Frameworks: Disentangling the Roles of Affinity, Molecular Weight, and Size. ChemPhysChem, 20(18), 2356-2363.

- Google Patents. (2016). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- Karaman, R., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Molecular and Pharmaceutical Research, 2(1), 1-10.

-

Organic Syntheses. (n.d.). Preparation and Diels-Alder reaction of a highly nucleophilic diene. Retrieved from [Link]

-

Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]

- Buzek, D., et al. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 9(15), 3747-3757.

-

ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?. Retrieved from [Link]

-

ResearchGate. (2022). Linker Engineering in Metal-Organic Frameworks for Dark Photocatalysis. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

ResearchGate. (2014). Sonogashira cross coupling of 1,4-dibromobenzene with 3,3-diethoxyprop-1-yne. Retrieved from [Link]

Sources

- 1. This compound | C12H10O2 | CID 640761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. 1,4-Diethynylbenzene (935-14-8) 1H NMR [m.chemicalbook.com]

- 5. Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

An In-Depth Technical Guide to 1,4-Diethynyl-2,5-dimethoxybenzene for Advanced Research Applications

Introduction

1,4-Diethynyl-2,5-dimethoxybenzene is a rigid, aromatic compound that has garnered significant interest as a fundamental building block in the fields of materials science and organic synthesis. Its symmetric structure, featuring two electron-donating methoxy groups and two reactive ethynyl (acetylenic) groups, makes it an ideal monomer for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and functional organic materials. This guide provides an in-depth analysis of its core molecular attributes, a validated synthesis protocol, key physicochemical properties, and its principal applications relevant to researchers, scientists, and professionals in drug development.

Section 1: Core Molecular Attributes

The foundational characteristics of any chemical compound are its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification. This compound is comprised of 12 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.

The precise calculation of its molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Elemental Composition and Molecular Weight Calculation:

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 186.21 g/mol [1]

A summary of its core identifiers and computed properties is presented below for rapid reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₁₀O₂ | PubChem[1] |

| Molecular Weight (Molar Mass) | 186.21 g/mol | PubChem[1] |

| Exact Mass | 186.068079557 Da | PubChem[1] |

| CAS Number | 74029-40-6 | PubChem[1] |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. A common synthetic route starts from 1,4-dibromo-2,5-dimethoxybenzene.

Experimental Protocol: Sonogashira Coupling

This protocol describes a representative synthesis. Proper laboratory safety protocols, including the use of a fume hood and personal protective equipment, are mandatory.

Materials:

-

1,4-dibromo-2,5-dimethoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromo-2,5-dimethoxybenzene, PdCl₂, PPh₃, and CuI.

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine via syringe. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) dropwise to the reaction mixture at room temperature.

-

Reaction Execution: Heat the mixture to 80°C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude silyl-protected intermediate in a mixture of methanol and DCM. Add potassium carbonate and stir at room temperature for 3 hours to remove the trimethylsilyl protecting groups.

-

Purification: Neutralize the mixture, extract with DCM, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

Causality and Experimental Choices:

-

Catalyst System (PdCl₂/PPh₃/CuI): The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step. Triphenylphosphine serves as a ligand to stabilize the palladium complex.

-

Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. An inert atmosphere is crucial for achieving high yields.

-

TMSA Protecting Group: Trimethylsilylacetylene is used instead of acetylene gas for safety and ease of handling. The TMS group prevents the terminal alkyne from undergoing side reactions and is easily removed under mild basic conditions (K₂CO₃ in MeOH).

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages of synthesis and purification.

Section 3: Applications in Research and Development

The rigid, linear structure and reactive terminal alkyne functionalities of this compound make it a valuable component in several advanced applications.

Monomer for Conjugated Polymers

The diethynyl groups can undergo polymerization reactions, such as Glaser-Hay coupling or polymerization with other co-monomers, to form highly conjugated polymers. These materials are investigated for their electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethoxy substituents enhance the solubility and processability of the resulting polymers.

Linker in Metal-Organic Frameworks (MOFs)

As a rigid organic linker, this molecule can be used to construct porous, crystalline materials known as MOFs.[2] The terminal alkynes can be further functionalized or used directly to coordinate with metal ions or clusters, creating frameworks with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Scaffold in Drug Discovery

In drug development, rigid scaffolds are often used to orient functional groups in a precise three-dimensional arrangement to maximize interaction with a biological target. While direct applications are not widespread, dimethoxybenzene derivatives are found in many biologically active compounds.[3] The diethynyl groups provide handles for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the efficient and modular assembly of more complex molecules, such as potential enzyme inhibitors or receptor ligands.[4]

Conceptual Application Diagram

Caption: Key applications stemming from the core molecular structure.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from light and oxidizing agents to prevent degradation or unintended reactions.[2]

References

-

PubChem Compound Summary for CID 640761, this compound. National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Center for Biotechnology Information (PMC). [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1,4-diethynyl-2,5-dimethoxybenzene

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 1,4-diethynyl-2,5-dimethoxybenzene, a crucial building block in materials science and polymer chemistry. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy, ensuring a self-validating and robust characterization process.

Introduction and Strategic Overview

This compound is a rigid, aromatic molecule with a symmetric substitution pattern, making it an ideal monomer for creating conjugated polymers and metal-organic frameworks. Its precise structure and purity are paramount for predictable polymerization and final material properties. The molecular formula is C₁₂H₁₀O₂[1][2], and its nominal mass is 186 g/mol [2].

The elucidation strategy detailed herein is a multi-technique, synergistic approach. We begin with foundational analyses—Mass Spectrometry and Infrared Spectroscopy—to confirm molecular weight and key functional groups. We then progress to an exhaustive Nuclear Magnetic Resonance (NMR) spectroscopic investigation to assemble the molecular skeleton and unambiguously assign all atomic positions.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Confirming the Basics

Before delving into complex connectivity experiments, it is imperative to confirm the molecular formula and the presence of expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry serves as the primary validation of the synthetic product's molecular weight.

Experimental Protocol: A sample of this compound is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and analyzed via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.

Expected Results & Interpretation: The primary objective is to identify the molecular ion peak [M]⁺ or a protonated adduct [M+H]⁺.

-

Molecular Formula: C₁₂H₁₀O₂

-

Exact Mass: 186.0681 g/mol [2]

-

Expected Ion: The high-resolution mass spectrum should display an ion with an m/z value corresponding to this exact mass, confirming the elemental composition. The observation of this peak provides strong evidence that the target molecule was synthesized.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups that define the molecule's structure.

Experimental Protocol: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The solid sample is pressed into a thin pellet with KBr or placed directly onto the ATR crystal.

Expected Results & Interpretation: The IR spectrum provides a characteristic fingerprint. The most critical absorptions to confirm are those of the terminal alkyne and the aryl ether functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300-3250 | ≡C-H Stretch (strong, sharp) | Terminal Alkyne |

| ~2150-2100 | C≡C Stretch (weak to medium) | Alkyne |

| ~3050-3000 | =C-H Stretch (aromatic) | Benzene Ring |

| ~1250-1200 & ~1050-1000 | C-O-C Stretch (asymmetric & symmetric) | Aryl Ether |

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H bond, a crucial feature of the molecule.

Definitive Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.

Caption: Labeled structure for NMR assignment correlation.

¹H NMR Spectroscopy

Experimental Protocol: A ~5-10 mg sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The spectrum is acquired on a 400 MHz or higher field spectrometer.

Expected Results & Interpretation: Due to the molecule's C₂h symmetry, the ¹H NMR spectrum is remarkably simple and diagnostic.

-

Symmetry: The plane of symmetry running through the methoxy groups and bisecting the C3-C6 and C2-C5 bonds renders the two aromatic protons chemically equivalent. The two acetylenic protons are also equivalent, as are the two methoxy groups.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | Singlet (s) | 2H | Ar-H (H at C3, C6) |

| ~3.9-4.0 | Singlet (s) | 6H | -OCH₃ (H at C7, C8) |

| ~3.3-3.4 | Singlet (s) | 2H | ≡C-H (H at C10, C12) |

Causality: The absence of coupling (all signals are singlets) is a powerful piece of evidence. The aromatic protons do not have adjacent proton neighbors, hence they appear as a singlet. The same logic applies to the methoxy and acetylenic protons. This simplicity strongly supports the proposed symmetric substitution pattern.

¹³C NMR and DEPT Spectroscopy

Experimental Protocol: Using the same sample prepared for ¹H NMR, a broadband proton-decoupled ¹³C NMR spectrum is acquired. Following this, DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Results & Interpretation: Symmetry again dictates that only six unique carbon signals will be observed.

-

DEPT-135: This experiment is crucial. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent[3][4].

Table 3: Predicted ¹³C NMR and DEPT Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

|---|---|---|

| ~155 | C (Quaternary) | C -OCH₃ (C2, C5) |

| ~118 | CH (Methine) | C -H (C3, C6) |

| ~115 | C (Quaternary) | C -C≡CH (C1, C4) |

| ~83 | C (Quaternary) | -C ≡CH |

| ~80 | CH (Methine) | -C≡C H |

| ~56 | CH₃ (Methyl) | -OC H₃ |

Causality: By comparing the standard ¹³C spectrum with the DEPT spectra, we can systematically assign each carbon type. The DEPT-90 spectrum will show two positive peaks (the aromatic CH and the terminal alkyne CH). The DEPT-135 will show these same two peaks plus a positive peak for the methoxy CH₃ group. The remaining three signals in the full ¹³C spectrum, which are absent in the DEPT experiments, must therefore be the quaternary carbons. This layered approach provides a self-validating system for carbon assignment.

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the final and most definitive step, as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, allowing us to piece the molecular fragments together[5][6][7].

Experimental Protocol: The HMBC spectrum is acquired on the same sample. The experiment is optimized to detect correlations over a range of coupling constants (e.g., 4-10 Hz).

Key Expected Correlations & Interpretation: We use the proton signals as starting points to map the carbon skeleton.

-

From Methoxy Protons (-OCH₃ at ~3.9 ppm):

-

A strong correlation to the methoxy carbon itself (~56 ppm, ²JCH).

-

A crucial correlation to the attached aromatic carbon, C2/C5 (~155 ppm, ³JCH). This definitively links the methoxy group to the aromatic ring.

-

-

From Aromatic Protons (Ar-H at ~7.1 ppm):

-

Correlation to the quaternary aromatic carbon C1/C4 (~115 ppm, ²JCH).

-

Correlation to the methoxy-bearing carbon C2/C5 (~155 ppm, ³JCH).

-

Correlation to the internal alkyne carbon (~83 ppm, ³JCH). This confirms the attachment point of the ethynyl group.

-

-

From Acetylenic Proton (≡C-H at ~3.3 ppm):

-

Correlation to the internal alkyne carbon (~83 ppm, ²JCH).

-

Correlation to the aromatic carbon C1/C4 (~115 ppm, ³JCH). This provides reciprocal confirmation of the ethynyl-aryl linkage.

-

Caption: Diagram of critical 2- and 3-bond C-H correlations.

Conclusion: Integrated Data Confirmation

The structure of this compound is unequivocally confirmed by the seamless integration of all spectroscopic data. Mass spectrometry validates the molecular formula. IR spectroscopy confirms the presence of terminal alkyne and aryl ether groups. The simplicity of the ¹H NMR spectrum points directly to a highly symmetric structure, an inference that is quantitatively supported by the observation of only six unique signals in the ¹³C NMR spectrum. Finally, DEPT and HMBC experiments provide the definitive, interlocking evidence that assembles these pieces into the correct constitutional isomer, confirming all atomic connectivities and finalizing the elucidation. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment.

References

-

Ferguson, G., & Lonergan, D. G. (2002). This compound at ca 150 K. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1253-o1254. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640761, this compound. Retrieved from [Link]

-

Chemistry LibreTexts (2023). DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Martin, G. E., & Williamson, R. T. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Hypha Discovery (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

Sources

- 1. This compound at ca 150 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H10O2 | CID 640761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Spectral Characterization of 1,4-diethynyl-2,5-dimethoxybenzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of the organic compound 1,4-diethynyl-2,5-dimethoxybenzene. As a Senior Application Scientist, the following sections are structured to not only present the core spectral data but also to provide insights into the experimental methodologies and the scientific rationale behind the interpretation of the spectral features.

Preamble: The Significance of Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument software will typically perform automatic locking (to the deuterium signal of the solvent) and shimming (to optimize the magnetic field homogeneity).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Predicted ¹H NMR Spectral Data

Due to the symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Singlet | 2H | Aromatic Protons (H-3, H-6) |

| ~3.8-4.0 | Singlet | 6H | Methoxy Protons (-OCH₃) |

| ~3.3-3.5 | Singlet | 2H | Acetylenic Protons (-C≡CH) |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The protons on the benzene ring are in the deshielding region due to the ring current effect, typically appearing between 7 and 8 ppm. The electron-donating methoxy groups will slightly shield these protons, shifting them upfield to the lower end of this range.

-

Methoxy Protons: The protons of the methoxy groups are attached to an electronegative oxygen atom, which deshields them, causing them to appear in the range of 3.8-4.0 ppm.

-

Acetylenic Protons: The protons of the terminal alkyne groups are deshielded, but less so than aromatic or vinylic protons due to the magnetic anisotropy of the carbon-carbon triple bond. Their chemical shift is expected in the range of 3.3-3.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic Carbons (C-2, C-5) |

| ~115-120 | Aromatic Carbons (C-3, C-6) |

| ~110-115 | Aromatic Carbons (C-1, C-4) |

| ~80-85 | Alkynyl Carbons (-C ≡CH) |

| ~75-80 | Alkynyl Carbons (-C≡C H) |

| ~55-60 | Methoxy Carbons (-OC H₃) |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Carbons: The carbons attached to the electron-donating methoxy groups (C-2, C-5) will be the most downfield in the aromatic region. The protonated aromatic carbons (C-3, C-6) will be upfield, and the carbons bearing the ethynyl substituents (C-1, C-4) will have a chemical shift influenced by both the aromatic ring and the alkyne.

-

Alkynyl Carbons: The sp-hybridized carbons of the alkyne groups appear in a characteristic region between 70 and 90 ppm.

-

Methoxy Carbons: The carbon atoms of the methoxy groups are deshielded by the adjacent oxygen and will appear in the 55-60 ppm range.

Caption: Correlation of atoms in this compound to their predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) method is a modern and convenient technique.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation and Data Acquisition:

-

Background Spectrum: With a clean ATR crystal, a background spectrum is collected to account for atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Sample Spectrum: The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~2100 | C≡C stretch | Alkyne |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Causality Behind Predicted Absorption Bands:

-

≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne gives rise to a sharp, strong band around 3300 cm⁻¹.

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups in the methoxy substituents are expected in the region of 2950-2850 cm⁻¹.

-

C≡C Stretch: The stretching of the carbon-carbon triple bond of the alkyne is a weak but sharp absorption around 2100 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in two or more bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The stretching of the C-O bond in the aryl ether functionality gives a strong absorption band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable organic compounds.

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Sample Introduction and Data Acquisition:

-

Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For a solid sample, this can be done using a direct insertion probe that is heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

Molecular Ion Peak:

-

The molecular weight of this compound is 186.21 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z = 186 .

Plausible Fragmentation Patterns:

-

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, mass = 15) from the molecular ion, leading to a fragment ion at m/z = 171 .

-

Loss of Formaldehyde: Subsequent loss of formaldehyde (CH₂O, mass = 30) from the [M-CH₃]⁺ fragment is also possible, resulting in an ion at m/z = 141 .

-

Loss of an Ethynyl Radical: Cleavage of the ethynyl group (•C₂H, mass = 25) could lead to a fragment at m/z = 161 .

Sources

An In-depth Technical Guide to 1,4-Diethynyl-2,5-dimethoxybenzene: From Discovery to Application

Foreword: The Architectural Elegance of a Key Building Block

In the landscape of advanced organic materials, the precise arrangement of molecular components dictates function. The pursuit of novel materials with tailored electronic and optical properties has led researchers to explore a vast array of molecular architectures. Among these, 1,4-diethynyl-2,5-dimethoxybenzene has emerged as a cornerstone building block, a testament to the power of rational molecular design. Its rigid, linear geometry, coupled with the electron-donating nature of its methoxy substituents and the reactive versatility of its terminal alkyne groups, provides a powerful platform for the construction of highly conjugated systems. This guide offers a comprehensive exploration of this remarkable molecule, from its synthetic origins and the chemical principles that underpin its creation to its diverse applications in the vanguard of materials science. It is intended for researchers, scientists, and drug development professionals who seek not only to understand this compound but also to harness its potential in their own innovative endeavors.

I. The Genesis of a Versatile Monomer: A Historical Perspective

The story of this compound is intrinsically linked to the development of powerful cross-coupling methodologies in organic synthesis. While a singular "discovery" paper is not readily identifiable, its emergence in the scientific literature coincides with the rise of the Sonogashira coupling reaction as a robust tool for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] The "conventional route" to its synthesis, now widely adopted, showcases the strategic application of this palladium- and copper-catalyzed reaction.[2]

The initial impetus for the synthesis of this compound and its analogues stemmed from the growing interest in conjugated polymers and molecules for applications in organic electronics and nonlinear optics.[3][4] The rigid, rod-like structure of the diethynylbenzene core, when incorporated into a polymer backbone, imparts desirable properties such as high thermal stability and the potential for long-range electron delocalization. The methoxy groups, as electron-donating substituents, play a crucial role in tuning the electronic properties of the molecule, influencing its HOMO/LUMO energy levels and, consequently, the optical and electronic characteristics of the resulting materials.

II. The Synthetic Blueprint: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that demands careful execution and an understanding of the underlying reaction mechanisms. The most reliable and widely cited method involves a two-stage process: the preparation of a dihalogenated precursor followed by a double Sonogashira coupling with a protected acetylene, and subsequent deprotection.

A. Precursor Synthesis: 1,4-Diiodo-2,5-dimethoxybenzene

The journey begins with the synthesis of the key intermediate, 1,4-diiodo-2,5-dimethoxybenzene. This is typically achieved through the iodination of 1,4-dimethoxybenzene.

-

Materials:

-

1,4-Dimethoxybenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (H₂SO₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene in a suitable solvent such as methanol or glacial acetic acid.

-

Add iodine (I₂) and periodic acid (H₅IO₆) to the solution. The periodic acid acts as an oxidizing agent to regenerate the active iodinating species.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with dichloromethane.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-diiodo-2,5-dimethoxybenzene as a crystalline solid.

-

B. The Core Reaction: Sonogashira Coupling and Deprotection

With the diiodo precursor in hand, the crucial carbon-carbon bond formation is accomplished via a double Sonogashira coupling with a protected alkyne, typically trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group to prevent unwanted side reactions of the terminal alkyne.[1]

-

Materials:

-

1,4-Diiodo-2,5-dimethoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Sonogashira Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodo-2,5-dimethoxybenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous tetrahydrofuran and triethylamine.

-

Add trimethylsilylacetylene dropwise to the stirred solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude bis(trimethylsilyl) intermediate in THF.

-

Add a solution of tetrabutylammonium fluoride in THF dropwise at room temperature.

-

Stir the mixture for a few hours until the deprotection is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with deionized water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a solid.

-

-

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

III. Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 153-154 °C |

| Solubility | Soluble in common organic solvents |

| CAS Number | 74029-40-6 |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure of the molecule. The spectrum will typically show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two methoxy groups, and a singlet for the two acetylenic protons. The chemical shifts of these signals are characteristic of the molecule's electronic environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It will show distinct signals for the aromatic carbons, the methoxy carbons, and the sp-hybridized carbons of the alkyne groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands to look for include the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100 cm⁻¹), and the C-O stretches of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

IV. Applications in Materials Science

The unique molecular architecture of this compound makes it a highly valuable monomer for the synthesis of advanced organic materials with a wide range of applications.

A. Conjugated Polymers for Organic Electronics

The primary application of this compound is as a monomer in the synthesis of conjugated polymers.[5] The diethynyl functionality allows for polymerization through various methods, including oxidative coupling and other cross-coupling reactions, to form poly(phenylene ethynylene) (PPE) type structures.

These polymers are of significant interest for applications in organic electronics due to their semiconductor properties.[6] The extended π-conjugation along the polymer backbone facilitates charge transport, a critical requirement for devices such as:

-

Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound into the polymer backbone can influence the emission color and efficiency of OLEDs. The methoxy groups can enhance the electron-donating character of the polymer, which in turn affects the energy levels and the recombination of charge carriers that leads to light emission.

-

Organic Photovoltaics (OPVs): In solar cell applications, polymers derived from this monomer can act as the electron donor material in the active layer. The tunable electronic properties allow for the optimization of the absorption spectrum to better match the solar spectrum, thereby improving the efficiency of the device.

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the resulting polymers can promote ordered packing in the solid state, which is beneficial for achieving high charge carrier mobilities in OFETs.

Logical Relationship of Application in Organic Electronics:

Caption: Role of the monomer in organic electronics.

B. Nonlinear Optical (NLO) Materials

The extended π-electron systems that can be constructed using this compound as a building block are also of interest for applications in nonlinear optics.[7] Materials with high third-order NLO susceptibility are sought after for applications such as optical switching and all-optical signal processing. The linear, conjugated structures derived from this monomer can exhibit significant NLO responses.

V. Future Outlook and Conclusion

VI. References

-

Dirk, S. M.; Tour, J. M. Tetrahedron Lett.2001 , 42 (38), 6673-6675.

-

Pelter, A.; James, P. In Comprehensive Organic Synthesis II; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 8, pp 993-1012.

-

Ramos, Y.; Matos, M. J.; Salgado, L.; Outeiral, C.; Quezada, E. Molecules2001 , 6 (1), 41-50.

-

Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe 3+. MDPI. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]

-

Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry (RSC Publishing). [Link]

-

Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. ResearchGate. [Link]

-

This compound | C12H10O2 | CID 640761. PubChem. [Link]

-

1,4-Diiodo-2,5-dimethoxybenzene | C8H8I2O2 | CID 639173. PubChem. [Link]

-

Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

-

High Performance Organic Electronics Processing with Green Solvents. eScholarship.org. [Link]

-

Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. ResearchGate. [Link]

-

1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate. [Link]

-

1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PMC - NIH. [Link]

-

Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes. ResearchGate. [Link]

-

Microstructure of 1,4-diethynylbenzene frontal polymerization products. ResearchGate. [Link]

-

Organometallic Complexes for Nonlinear Optics. 43. Quadratic Optical Nonlinearities of Dipolar Alkynylruthenium Complexes with Phenyleneethynylene/Phenylenevinylene Bridges. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1,4-Diethynyl-2,5-dimethoxybenzene Reactions

Introduction: The Utility of a Rigid Aromatic Building Block

1,4-Diethynyl-2,5-dimethoxybenzene is a highly functionalized aromatic compound of significant interest to researchers in materials science, medicinal chemistry, and organic electronics.[1][2] Its rigid, linear structure, imparted by the di-acetylene units, makes it an exceptional building block for creating conjugated polymers, molecular wires, and complex molecular architectures. The electron-donating methoxy groups modulate the electronic properties of the π-system, influencing the photophysical and electrochemical characteristics of its derivatives.[3]

This guide provides a comprehensive overview of the experimental setups and protocols for the synthesis and key reactions of this compound. We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting these powerful chemical transformations. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

PART 1: Synthesis of this compound

The most common and reliable route to synthesize this compound involves a two-step process starting from a halogenated precursor, typically 1,4-diiodo-2,5-dimethoxybenzene. The core of this synthesis is the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[4][5]

Why use a protected acetylene? Direct coupling with acetylene gas is hazardous and difficult to control, often leading to a mixture of mono- and di-substituted products, as well as significant homocoupling. Therefore, a protected acetylene synthon, such as trimethylsilylacetylene (TMSA), is employed.[6] The trimethylsilyl (TMS) group is sterically bulky enough to prevent unwanted side reactions and is readily cleaved under mild conditions to reveal the terminal alkyne.[6][7]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Protocol 1.1: Synthesis of 1,4-Bis(trimethylsilylethynyl)-2,5-dimethoxybenzene

This protocol details the palladium- and copper-cocatalyzed Sonogashira coupling of the di-iodo precursor with TMSA.[5]

Materials:

-

1,4-Diiodo-2,5-dimethoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard Schlenk line apparatus, glassware, and magnetic stirrer

Procedure:

-

Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen). Maintaining anaerobic conditions is crucial to prevent oxidative homocoupling (Glaser coupling) and to protect the Pd(0) active species.[8]

-

Reagent Addition: To the flask, add 1,4-diiodo-2,5-dimethoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Base: Add anhydrous THF (approx. 10 mL per mmol of di-iodide) and anhydrous TEA (approx. 5 mL per mmol of di-iodide) via syringe. The amine base is critical as it neutralizes the HI generated during the reaction and acts as a solvent.[9]

-

TMSA Addition: Add trimethylsilylacetylene (2.5 eq) dropwise via syringe. A slight excess of the alkyne ensures complete conversion of the di-iodide.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired protected product as a solid.

Protocol 1.2: Deprotection to Yield this compound

The TMS groups are typically removed using a mild base, such as potassium carbonate in methanol.[10]

Materials:

-

1,4-Bis(trimethylsilylethynyl)-2,5-dimethoxybenzene

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the silyl-protected compound (1.0 eq) in a mixture of THF or DCM and Methanol (e.g., a 2:1 ratio).

-

Base Addition: Add potassium carbonate (approx. 0.5 eq). The reaction is a nucleophilic attack on the silicon atom, for which K₂CO₃ in methanol provides a sufficient source of methoxide ions.[10]

-

Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a solvent like hexanes or ethanol to yield pure this compound as a solid.

PART 2: Key Reactions and Experimental Setups

The terminal alkyne functionalities of this compound are versatile handles for a variety of transformations, including further cross-coupling reactions, homocoupling to form polymers, and cycloadditions.

Section 2.1: Sonogashira Cross-Coupling Reactions

With two terminal alkynes, the molecule can be coupled with aryl or vinyl halides to extend the conjugated system. This protocol describes a mono-coupling reaction as an example.

Rationale: The choice of catalyst, base, and solvent is critical for success. Palladium complexes with bulky phosphine ligands are often effective.[11] Copper-free conditions are sometimes preferred to avoid the ubiquitous issue of alkyne homocoupling, although the reaction may require slightly higher temperatures.[8]

Table 1: Typical Sonogashira Reaction Parameters

| Parameter | Condition | Rationale / Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust and commercially available catalysts.[4] |

| Copper Co-catalyst | CuI (4-10 mol%) | Accelerates the reaction, allowing for milder conditions.[5] |

| Base | Amines (TEA, DIPEA) or Carbonates (K₂CO₃, Cs₂CO₃) | Neutralizes HX byproduct; amine bases can also act as solvents.[9] |

| Solvent | THF, DMF, Toluene, or Amine | Must solubilize reagents and withstand reaction temperature. |

| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling and catalyst degradation.[8] |

Protocol 2.1: Mono-Sonogashira Coupling with an Aryl Iodide

Procedure:

-

Setup: In an inert atmosphere glovebox or using a Schlenk line, charge a flask with this compound (1.0 eq), the desired aryl iodide (0.95 eq to favor mono-substitution), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent/Base Addition: Add anhydrous THF and TEA via syringe.

-

Reaction: Stir at room temperature for 8-16 hours, monitoring by TLC.

-

Workup and Purification: Follow the workup and purification procedure described in Protocol 1.1. Separation of mono-adduct, di-adduct, and starting material will be necessary, typically via column chromatography.

Section 2.2: Glaser-Hay Oxidative Homocoupling

The terminal alkynes can be coupled together in the presence of a copper catalyst and an oxidant (typically oxygen from air) to form butadiyne linkages. This is the basis for synthesizing conjugated polymers. The Hay modification of the Glaser coupling uses a soluble copper-TMEDA (tetramethylethylenediamine) complex, which is often more efficient and versatile.[12][13]

Mechanism Rationale: The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling. Controlling the concentration is key: high concentrations favor intermolecular coupling to form polymers, while high-dilution conditions can favor intramolecular cyclization to form macrocycles.

Workflow for Glaser-Hay Polymerization

Caption: Polymer synthesis via Glaser-Hay coupling.

Protocol 2.2: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenebutadiynylene)

Materials:

-

This compound

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dichloromethane (DCM) or Chloroform

-

Methanol (for precipitation)

Procedure:

-

Catalyst Preparation: In a flask open to the air, dissolve CuCl (0.1 eq) and TMEDA (0.1 eq) in DCM (approx. 20 mL per mmol of monomer). The solution should turn green as the copper complex forms and is oxidized.

-

Monomer Addition: Prepare a concentrated solution of this compound (1.0 eq) in DCM. Add this solution dropwise to the vigorously stirring catalyst solution over 30 minutes.

-

Reaction: Allow the reaction to stir vigorously, open to the air, for 12-24 hours. A precipitate (the polymer) will likely form as the reaction progresses. The oxidative nature of this reaction requires air, a key difference from the inert atmosphere needed for Sonogashira coupling.[14]

-

Isolation: Pour the reaction mixture into a large volume of stirring methanol to precipitate the polymer completely.

-

Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove residual catalyst and unreacted monomer, and dry under vacuum. The resulting polymer is typically an insoluble solid.[9][15]

Section 2.3: [4+2] Cycloaddition (Diels-Alder Reaction)

The alkyne moieties can act as potent dienophiles in Diels-Alder reactions, providing a powerful route to complex polycyclic aromatic systems. A classic example is the reaction with tetraphenylcyclopentadienone (tetracyclone). This reaction is mechanistically elegant, as the initial [4+2] cycloaddition adduct is unstable and spontaneously undergoes a cheletropic extrusion of carbon monoxide to form a stable aromatic ring.[16]

Mechanism of Diels-Alder / Cheletropic Extrusion

Caption: Reaction sequence for aromatic ring formation.

Protocol 2.3: Diels-Alder Reaction with Tetracyclone

Materials:

-

This compound

-

Tetraphenylcyclopentadienone (Tetracyclone)

-

High-boiling solvent (e.g., diphenyl ether, o-dichlorobenzene)

Procedure:

-

Setup: Combine this compound (1.0 eq) and tetracyclone (2.2 eq to ensure reaction at both alkyne sites) in a round-bottom flask equipped with a reflux condenser.

-

Solvent: Add a minimal amount of a high-boiling solvent like diphenyl ether to facilitate mixing and heat transfer.

-

Reaction: Heat the mixture to a high temperature (typically 200-250 °C) under an inert atmosphere. The reaction can be monitored visually by the disappearance of the deep purple color of the tetracyclone.[17] The high temperature is necessary to overcome the activation energy for both the cycloaddition and the subsequent extrusion of CO.[16]

-

Cooling and Isolation: Once the color has faded (usually after several hours), allow the reaction to cool to room temperature. The product will often crystallize directly from the solvent.

-

Purification: Dilute the cooled mixture with a solvent like hexanes to further precipitate the product. Collect the solid by filtration and wash with a non-polar solvent to remove the diphenyl ether. Further purification can be achieved by recrystallization.

PART 3: Safety, Handling, and Data Interpretation

Chemical Safety:

-

Organometallic Catalysts: Palladium and copper catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[18]

-

Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or purchased anhydrous solvents and handle them under an inert atmosphere.[18]

-

Acetylenic Compounds: While this compound is a stable solid, terminal acetylenes can be hazardous. Some, particularly when in the presence of certain metals like copper, can form explosive acetylides. Avoid excessive heating of the pure compound.[19]

Reaction Hazards:

-

Exotherms: Palladium-catalyzed cross-coupling reactions are known to be exothermic and can pose a risk of thermal runaway, especially on a larger scale.[5] For scale-up operations, consider adding reagents slowly and ensuring adequate cooling.

-

Pressure: Reactions involving the extrusion of gaseous byproducts like carbon monoxide (Protocol 2.3) should be conducted in an open or vented system (e.g., a reflux condenser open to a bubbler) to avoid pressure buildup.

Characterization Data (Expected):

-

¹H NMR: Expect signals for the aromatic protons, the methoxy protons (singlet, ~3.8-4.0 ppm), and the acetylenic protons (singlet, ~3.3-3.5 ppm).

-

¹³C NMR: Expect signals for the aromatic carbons (including the ipso-carbons attached to the methoxy and alkyne groups), the methoxy carbons (~56 ppm), and the sp-hybridized carbons of the alkyne (~80-90 ppm).[2]

-

FT-IR: Look for the characteristic C≡C-H stretch (a sharp peak around 3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

References

-

Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. ResearchGate. [Link]

-

1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate. [Link]

-

Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages. [Link]

-

Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. PubMed. [Link]

-

Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application. Scientific & Academic Publishing. [Link]

-

A two-step synthesis method for o-dimethoxy benzene. ResearchGate. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

-

Trimethylsilylacetylene. Wikipedia. [Link]

-

The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]

-

Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. ResearchGate. [Link]

-

Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

-

Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. [Link]

-

Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+. NIH. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

-

¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. PubMed. [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ACS Publications. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

-

Glaser coupling. Wikipedia. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. [Link]

-

1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene: Diels Alder Reactions and Applications of the Products Formed. ResearchGate. [Link]

-

Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

-

Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages. [Link]

Sources

- 1. A Convenient Diels-Alder Approach toward Potential Polyketide-like Antibiotics Using α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H10O2 | CID 640761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]